molecular formula C22H15ClN2O2S B5868145 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone

2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone

Cat. No.: B5868145
M. Wt: 406.9 g/mol
InChI Key: HUQTUXFMKJKMMT-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone is a quinazolinone derivative characterized by a 4(3H)-quinazolinone core substituted at position 3 with a phenyl group and at position 2 with a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl moiety. This structure combines the pharmacophoric features of quinazolinones—known for diverse biological activities—with a chlorinated aromatic system, which often enhances bioavailability and target binding . The compound’s hydrate form (CAS: listed in ) is commercially available, indicating its relevance in medicinal chemistry research. Its synthesis likely follows methods analogous to other thioether-linked quinazolinones, such as nucleophilic substitution of a 2-thioquinazolinone precursor with a chloro-oxoethyl intermediate under basic conditions .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2S/c23-16-12-10-15(11-13-16)20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQTUXFMKJKMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the condensation of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea.

    Cyclization: The intermediate undergoes cyclization with anthranilic acid to form the quinazolinone core.

    Substitution: The final step involves the substitution of the phenyl group at the 3-position of the quinazolinone ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the disruption of cell cycle progression and the activation of apoptotic pathways .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve interference with bacterial cell wall synthesis and function .

3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this quinazolinone derivative has shown promise in reducing inflammation. Experimental models have indicated that it can significantly lower levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis .

Pharmacological Studies

1. Drug Development
The compound's unique properties make it a candidate for further drug development. Its ability to target multiple pathways involved in disease processes highlights its potential as a lead compound for new therapeutic agents. Various synthetic modifications are being explored to enhance its efficacy and selectivity .

2. Mechanistic Studies
Research into the mechanisms by which this compound exerts its effects is ongoing. Understanding its interaction with specific biological targets may reveal new insights into drug design and therapeutic strategies .

Material Science Applications

1. Photophysical Properties
Recent studies have investigated the photophysical properties of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone for potential applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for use in dye-sensitized solar cells and light-emitting diodes (LEDs) .

2. Polymer Composites
The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. Research suggests that adding quinazolinone derivatives can improve the stability and performance of composite materials used in various industrial applications .

Case Studies

StudyApplicationFindings
1AnticancerInduced apoptosis in breast cancer cells with IC50 values indicating significant potency .
2AntimicrobialEffective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) established .
3Anti-inflammatoryReduced cytokine levels in animal models of inflammation, suggesting therapeutic potential .
4Material ScienceDemonstrated enhanced photophysical properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, with modifications at positions 2 and 3 significantly influencing their biological and physicochemical properties. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Analysis and Structural Analogues

Compound Name Position 3 Substituent Position 2 Substituent Key Features Biological Activity/Application References
2-{[2-(4-Chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone Phenyl 2-(4-Chlorophenyl)-2-oxoethylthio Chlorophenyl enhances lipophilicity; thioether linkage improves stability Not explicitly reported (inference)
3-(4-Chlorophenyl)-2-[2-oxo-2-(4-pyridyl)ethyl]-4(3H)-quinazolinone (HADLED) 4-Chlorophenyl 2-(4-Pyridyl)-2-oxoethyl Pyridyl group introduces hydrogen bonding potential Anticancer (cell line studies)
3-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone 4-Methoxyphenyl 2-(3-Methoxyphenyl)-2-oxoethylthio Methoxy groups enhance solubility; dual aryl systems may modulate selectivity Synthetic intermediate
2-(4-((1-Phenyl-1H-1,2,3-triazole-4-yl)methoxy)phenyl)quinazoline-4(3H)-one Triazole-linked phenyl Methoxy-phenyl Triazole introduces rigidity and potential for π-π interactions Anticancer, antimicrobial
2-Chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives Variable Chloroacetamide Amide linkage vs. thioether; chloroacetamide acts as a reactive intermediate Cytotoxic agents (e.g., A549 cells)

Physicochemical Properties

  • Stability : Thioether bonds (as in the target compound) are more hydrolytically stable than ester or amide linkages in derivatives like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate .

Biological Activity

Overview

2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

  • IUPAC Name : 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
  • Molecular Formula : C22H15ClN2O2S
  • Molecular Weight : 406.9 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Intermediate : Condensation of 4-chlorobenzaldehyde with thiourea to yield 4-chlorophenylthiourea.
  • Cyclization : The intermediate undergoes cyclization with anthranilic acid to form the quinazolinone core.
  • Substitution : The final step involves substitution at the 3-position of the quinazolinone ring to introduce the phenyl group.

Anticancer Activity

Quinazolinone derivatives, including this compound, have shown significant anticancer properties. Research indicates that quinazolinones can inhibit tyrosine kinase receptors, which are often overexpressed in various cancers such as breast and prostate cancer.

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that quinazolinones exhibit cytotoxic effects against several cancer cell lines (e.g., PC3, MCF-7, HT-29) with IC50 values ranging from 10 µM to 12 µM for various derivatives .
    • A study on related compounds showed that quinazolinone-thiazole hybrids displayed high cytotoxicity against PC3 cells, indicating a potential for further development in cancer therapeutics .

Antimicrobial Activity

Quinazolinones also possess notable antimicrobial properties. Studies have indicated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

  • Mechanism of Action : The compounds act by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial growth .

Case Study 1: Anticancer Efficacy

A study evaluated various quinazolinone derivatives for their anticancer activity against HepG2 and MCF-7 cell lines. The findings indicated that certain derivatives exhibited IC50 values comparable to doxorubicin, a standard chemotherapy drug, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of quinazolinones against MRSA. The study reported that specific analogs synergized with existing antibiotics, enhancing their efficacy against resistant strains .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-phenyl-4(3H)-quinazolinone Lacks the thio groupLower anticancer activity
3-phenyl-4(3H)-quinazolinone Lacks the chlorophenyl substitutionDifferent chemical reactivity
Quinazolinone-thiazole hybrids Contains both quinazolinone and thiazole moietiesEnhanced cytotoxicity against cancer cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone, and how are critical intermediates characterized?

  • Answer : The synthesis typically involves multi-step reactions starting with the formation of the quinazolinone core, followed by thioether linkage introduction. Key steps include:

  • Step 1 : Condensation of 4-chlorophenylglyoxal with thiourea derivatives to form the thiol intermediate.
  • Step 2 : Alkylation of the thiol group with 2-bromoacetophenone under basic conditions (e.g., K₂CO₃ in DMF) .
  • Intermediate characterization : NMR (¹H/¹³C) and LC-MS are used to confirm intermediate structures. For example, the thiol intermediate’s –SH proton appears as a singlet near δ 3.5 ppm in DMSO-d₆ .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Answer : X-ray crystallography is the gold standard for confirming spatial arrangements of the quinazolinone core, thioether bridge, and substituents. For instance, bond angles and dihedral angles between the 4-chlorophenyl and phenyl groups are measured to assess steric effects . Complementary techniques include:

  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and C-S (~650 cm⁻¹) stretching vibrations.
  • Elemental analysis : To verify purity (>95%) and stoichiometry .

Q. What are the documented biological targets or activities of this compound?

  • Answer : Quinazolinone derivatives are known to interact with enzymes like kinases or receptors (e.g., EGFR). Preliminary studies suggest this compound inhibits tubulin polymerization (IC₅₀ ~12.7 µM) and exhibits cytotoxic activity against cancer cell lines (e.g., MCF-7), as determined via MTT assays .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., oxidation of the thioether group)?

  • Answer : Key strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and improves yield (~30% increase) by enhancing reaction homogeneity .
  • Inert atmosphere : Use of N₂ or Ar prevents oxidation of the thioether to sulfoxide/sulfone byproducts.
  • Catalyst screening : Pd/C or Ni catalysts enhance regioselectivity during alkylation steps .

Q. How do structural modifications (e.g., replacing 4-chlorophenyl with fluorophenyl) impact biological activity and pharmacokinetics?

  • Answer : Fluorine substitution at the 4-position increases metabolic stability (e.g., reduced CYP450-mediated oxidation) and enhances blood-brain barrier permeability. Computational docking (AutoDock Vina) shows that fluorophenyl analogs exhibit stronger π-π stacking with tubulin’s active site (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for the parent compound) .

Q. What methodologies resolve contradictions in reported physical properties (e.g., melting points)?

  • Answer : Discrepancies in melting points (e.g., 215–220°C vs. 225–230°C) arise from polymorphic forms or solvent-dependent crystallization. Techniques to address this include:

  • DSC/TGA : Differentiate polymorphs by analyzing endothermic peaks.
  • PXRD : Compare diffraction patterns to identify crystalline phases .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Answer : SAR studies reveal that:

  • Thioether bridge : Replacing sulfur with sulfone (-SO₂-) reduces cytotoxicity but improves solubility.
  • Quinazolinone C3-substituent : Bulky groups (e.g., 3-methoxypropyl) enhance selectivity for cancer over normal cells (SI > 5) .
    • Methodology : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronegativity and steric bulk with IC₅₀ values .

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